molecular formula C13H10F3N3O B2910354 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile CAS No. 956607-11-7

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile

Cat. No.: B2910354
CAS No.: 956607-11-7
M. Wt: 281.238
InChI Key: WNEYGQCTGUUCFE-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyano group at position 4, methyl substituents at positions 1 and 3, and a phenoxy group at position 5 bearing a meta-trifluoromethyl (-CF₃) moiety. Pyrazole derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O/c1-8-11(7-17)12(19(2)18-8)20-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEYGQCTGUUCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)OC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁F₃N₂O₂
  • Molecular Weight : 284.24 g/mol
  • CAS Number : 109925-28-2
  • Melting Point : 84–86 °C

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds in this class showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for inflammation pathways. The selectivity for COX-2 over COX-1 is particularly desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs .

Table 1: COX Inhibition Data

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A10.50.521
Compound B12.00.815
This compound 11.0 0.6 18.33

Antioxidant Activity

The compound also exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is primarily mediated through its interaction with specific enzyme targets such as COX and various inflammatory mediators. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with targets within cells.

Study on Anti-inflammatory Effects

In a controlled study using carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in swelling compared to the control group. The study reported a dose-dependent response with maximum efficacy observed at higher concentrations .

Safety Profile Assessment

A toxicity assessment indicated that the compound has a favorable safety profile with an LD50 greater than 2000 mg/kg in murine models, suggesting low acute toxicity and potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 5

The trifluoromethylphenoxy group at position 5 distinguishes the target compound from analogs with simpler or bulkier substituents:

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Features a sulfinyl group and dichloro-trifluoromethylphenyl substituent at position 1. Its pesticidal activity is attributed to the sulfinyl moiety and halogenated aromatic ring, highlighting the importance of electron-withdrawing groups for insecticidal potency .
  • 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile: Replaces the phenoxy group with a triazole ring, reducing steric bulk but introducing hydrogen-bonding capabilities. This modification impacts solubility and intermolecular interactions .

Substituent Variations at Positions 1 and 3

The methyl groups at positions 1 and 3 in the target compound contrast with other substitution patterns:

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the cyano group and phenoxy substituent but retains the trifluoromethyl group.
  • 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile: Substitutes position 1 with a chloroacetyl group and position 3 with phenyl. The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions absent in the target compound .

Functional Group Modifications

  • Cyano Group (Position 4): Present in all analogs (e.g., ), this group stabilizes the pyrazole ring via conjugation and enhances dipole interactions.
  • Trifluoromethyl Group : Found in fipronil and 1-phenyl-3-(trifluoromethyl)-1H-pyrazole , this group improves metabolic stability and membrane permeability.

Physicochemical Property Comparison

Compound Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely low (lipophilic) -
3-(4-Phenyl-triazol-1-yl)-pyrazole-4-CN 198.2 Moderate (polar groups)
5-Amino-1-(tetrazolyl-thio)-pyrazole-4-CN 173.1 Low (bulky substituents)
Fipronil 200–201 Low (halogenated)

The trifluoromethylphenoxy group in the target compound likely reduces solubility compared to analogs with polar triazole or amino groups .

Spectroscopic Data Comparison

  • ¹H NMR Shifts: The target compound’s aromatic protons (phenoxy group) would resonate near δ 7.5–7.8 ppm, similar to 3-(4-phenyl-triazol-1-yl)-pyrazole-4-carbonitrile (δ 7.37–8.02 ppm) . Methyl groups at positions 1 and 3 would appear as singlets near δ 2.0–3.0 ppm, as seen in 1-methylpyrazole derivatives .
  • IR Stretching: Cyano group: ~2240 cm⁻¹ (consistent across analogs ). Trifluoromethyl: ~1150–1250 cm⁻¹ (C-F stretches) .

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